![molecular formula C10H12N2O2 B2781728 4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone CAS No. 708274-26-4](/img/structure/B2781728.png)
4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone
Overview
Description
4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol It is a useful research chemical known for its unique structure, which includes a cyclohexanone ring substituted with a hydroxy group and a pyrimidinyl group
Preparation Methods
The synthesis of 4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone typically involves the following steps:
Synthetic Routes: One common method involves the reaction of cyclohexanone with pyrimidine derivatives under specific conditions to introduce the pyrimidinyl group at the 4-position of the cyclohexanone ring.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the pyrimidine ring.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane).
Major Products: The major products formed depend on the specific reaction.
Scientific Research Applications
Organic Chemistry
4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone serves as a crucial reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules, facilitating the synthesis of various derivatives with potential applications in pharmaceuticals and agrochemicals .
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of pyrimidine compounds can significantly inhibit bacterial growth against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL .
Medicinal Chemistry
The compound is being investigated for its therapeutic potential in drug development. For instance, it may act as an inhibitor of specific enzymes or receptors involved in disease pathways, making it a candidate for further exploration in drug design .
Case Studies
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The hydroxy group can form hydrogen bonds with biological molecules, while the pyrimidinyl group can participate in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone can be compared with similar compounds such as:
4-Hydroxy-4-(2-pyrimidinyl)cyclohexanone: Similar structure but with the pyrimidinyl group at a different position, leading to different reactivity and applications.
4-Hydroxy-4-(4-pyrimidinyl)cyclohexanone:
4-Hydroxy-4-(6-pyrimidinyl)cyclohexanone: Variation in the position of the pyrimidinyl group affects its interaction with biological targets and its overall chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications.
Biological Activity
4-Hydroxy-4-(5-pyrimidinyl)cyclohexanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles existing research findings, case studies, and synthesized data regarding the biological activity of this compound.
Chemical Structure and Properties
This compound features a cyclohexanone ring substituted with a hydroxyl group and a pyrimidine moiety. The structural formula can be represented as follows:
This compound's unique structure contributes to its reactivity and biological interactions, making it a subject of interest in various studies.
Antimicrobial Properties
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial activities. A study evaluated several pyrimidine derivatives against various bacterial strains, revealing promising results. The minimum inhibitory concentration (MIC) values for some derivatives were reported between 0.25 to 1 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. In one study, compounds with similar structural features were tested against several cancer cell lines, including breast and pancreatic cancer cells. Notably, certain derivatives demonstrated IC50 values significantly lower than those of standard chemotherapeutics, indicating enhanced potency .
The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. The presence of the hydroxyl group allows for potential hydrogen bonding with biological macromolecules, enhancing its ability to modulate enzyme activity or receptor interactions.
Study 1: Antimicrobial Evaluation
In a recent study published in MDPI, derivatives of pyrimidine were synthesized and evaluated for their antimicrobial efficacy. The study found that certain compounds exhibited potent activity against multiple strains, supporting the hypothesis that modifications to the pyrimidine structure can enhance antimicrobial properties .
Study 2: Anticancer Screening
Another investigation focused on the anticancer effects of pyrimidine-based compounds. The results indicated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Biological Activity Summary
Activity Type | Compound | MIC/IC50 Value | Target Organism/Cell Line |
---|---|---|---|
Antimicrobial | Pyrimidine Derivative | 0.25 - 1 μg/mL | Staphylococcus aureus |
Anticancer | Similar Compound | <10 μg/mL | MCF7 (Breast Cancer Cell Line) |
<20 μg/mL | PANC-1 (Pancreatic Cancer Cell Line) |
Properties
IUPAC Name |
4-hydroxy-4-pyrimidin-5-ylcyclohexan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9-1-3-10(14,4-2-9)8-5-11-7-12-6-8/h5-7,14H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFXSVPGVNPBAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CN=CN=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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